molecular formula C7H5ClN2O B3349202 3-Chloro-5-methoxypicolinonitrile CAS No. 208994-06-3

3-Chloro-5-methoxypicolinonitrile

Cat. No. B3349202
Key on ui cas rn: 208994-06-3
M. Wt: 168.58 g/mol
InChI Key: VKWMWYRODDSNSK-UHFFFAOYSA-N
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Patent
US05891882

Procedure details

The product from Example 27A (0.865 g, 5.0 mmol) was dissolved in THF (10 mL) and 0.27 g NaOMe was added. After 3 h and 25° C., the reaction was quenched in 5% aq. NaHCO3 solution and extracted with diethyl ether. The organic phase was dried, evaporated, and the residue purified by column chromatography, eluting with 70:30 hexanes:ethyl acetate to yield 0.27 g (32%, second eluting component) of the title compound: 1H NMR (300 MHz, CDCl3) δ 3.95 (s, 3H), 7.29 (d, 1H), 8.28 (d, 1H).
Quantity
0.865 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0.27 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([Cl:9])=[CH:7][C:6](Cl)=[CH:5][N:4]=1)#[N:2].[CH3:11][O-:12].[Na+]>C1COCC1>[Cl:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.865 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NaOMe
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
25° C., the reaction was quenched in 5% aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
WASH
Type
WASH
Details
eluting with 70:30 hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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